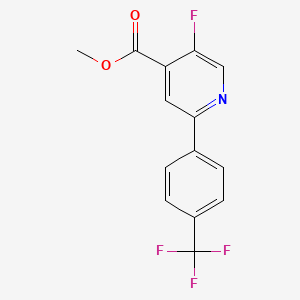

Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate

Description

Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate is an organic compound that has garnered significant attention in the scientific community due to its unique chemical structure and properties. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinate moiety. These structural features impart distinct physicochemical properties to the compound, making it valuable for various research and industrial applications.

Properties

Molecular Formula |

C14H9F4NO2 |

|---|---|

Molecular Weight |

299.22 g/mol |

IUPAC Name |

methyl 5-fluoro-2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylate |

InChI |

InChI=1S/C14H9F4NO2/c1-21-13(20)10-6-12(19-7-11(10)15)8-2-4-9(5-3-8)14(16,17)18/h2-7H,1H3 |

InChI Key |

ZUPDDJFMTZXEJO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1F)C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate typically involves the use of fluorinated pyridines and phenylboronic acids. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This reaction is known for its mild conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and high-purity reagents is crucial for the successful industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Anticancer Activity : Preliminary studies indicate potential anticancer properties, with the compound showing efficacy against various cancer cell lines. The trifluoromethyl group is known to enhance the potency of drugs by improving metabolic stability and bioavailability .

- Anti-inflammatory Effects : Research has demonstrated that methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate may act as an anti-inflammatory agent, suggesting its utility in treating inflammatory diseases .

- Neuroprotective Properties : Studies have explored its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions that take advantage of its unique structural features. The compound can be synthesized through:

- Fluorination Reactions : Utilizing reagents such as trifluoromethylsilane to introduce the trifluoromethyl group into the aromatic system.

- Pyridine Chemistry : Exploiting the reactivity of pyridine derivatives to form isonicotinate structures.

These synthetic pathways are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic profiles .

Case Study 1: Anticancer Potential

In one study, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at low concentrations, suggesting its potential as a lead compound for developing new cancer therapies.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. The findings revealed that it could mitigate neuronal damage induced by oxidative agents, highlighting its potential application in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. The compound may act by inhibiting specific enzymes or receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-fluoro-5-(4-(trifluoromethyl)phenyl)isonicotinate

- 2-Fluoro-4-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)phenol

Uniqueness

Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate is unique due to its specific combination of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 5-fluoro-2-(4-(trifluoromethyl)phenyl)isonicotinate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C15H12F4N2O2

- Molecular Weight : 320.26 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCOC(=O)C1=CC(=C(C(=N1)C(F)(F)F)F)F

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability. The isonicotinic acid moiety may facilitate interactions with enzymes or receptors involved in metabolic pathways.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic enzymes critical for bacterial survival.

Anticancer Potential

Research has shown that isonicotinic acid derivatives can possess anticancer properties. For instance, the compound's ability to induce apoptosis in cancer cell lines has been documented. In vitro studies demonstrated that it can inhibit cell proliferation in various cancer types, including breast and pancreatic cancers, with IC50 values indicating effective cytotoxicity .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for MCF-7 (breast cancer) cells after 48 hours of treatment. This suggests a potent anticancer activity comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 15 | 48 |

| PANC-1 | 20 | 48 |

Antimicrobial Activity Assessment

In another investigation, the compound was tested against various bacterial strains. The results indicated significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. This positions the compound as a candidate for further development as an antimicrobial agent .

Q & A

Q. Table 1: Comparison of Synthetic Intermediates

Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : NMR is essential for confirming fluorine substitution patterns. and NMR resolve aromatic and ester group signals.

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 534.1–602.2 for related urea derivatives) validates molecular weight and fragmentation patterns .

- HPLC : Reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) monitors purity and identifies impurities (e.g., unreacted intermediates) .

How can researchers resolve contradictions in spectral data during characterization?

Level: Advanced

Methodological Answer:

Contradictions in NMR or mass spectra often arise from:

- Rotamers or tautomers : Variable-temperature NMR (e.g., 25°C to 60°C) can stabilize conformers.

- Residual solvents : Use deuterated solvents and reference impurity databases (e.g., USP standards) .

- Isotopic patterns : Compare experimental vs. theoretical isotopic distributions in MS (e.g., / ratios).

Example : For trifluoromethyl-containing intermediates, NMR coupling constants distinguish between meta/para substitution .

What strategies optimize regioselectivity in fluorination and trifluoromethylation steps?

Level: Advanced

Methodological Answer:

- Directed ortho-metalation : Use directing groups (e.g., esters) to position fluorine at C5 on the pyridine ring .

- Electrophilic fluorination : Selectfluor® or N-fluoropyridinium salts enhance C–F bond formation.

- Trifluoromethylation : Copper-mediated cross-coupling with (trifluoromethyl)boron reagents minimizes side reactions .

Q. Table 2: Reaction Optimization Parameters

| Parameter | Fluorination | Trifluoromethylation |

|---|---|---|

| Catalyst | Pd(OAc) | CuI |

| Solvent | DMF | DCE |

| Temperature | 80°C | 110°C |

| Yield Range | 60–75% | 50–68% |

How do structural modifications influence biological activity in analogs of this compound?

Level: Advanced

Methodological Answer:

Structure-activity relationship (SAR) studies focus on:

- Fluorine position : C5-fluoro vs. C2-fluoro analogs alter steric and electronic interactions with enzyme active sites .

- Trifluoromethyl placement : Para-substitution on the phenyl ring enhances lipophilicity and target binding (e.g., urea derivatives in ).

- Ester vs. carboxylic acid : Methyl esters improve cell permeability, while free acids enhance solubility for in vitro assays .

Example : Urea derivatives with trifluoromethyl groups (e.g., compound 11d in ) show higher inhibitory activity against kinases due to stronger hydrophobic interactions.

What protocols ensure compound stability during storage and handling?

Level: Basic

Methodological Answer:

- Storage : -20°C in amber vials under inert gas (argon) to prevent hydrolysis of the ester group .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive intermediates.

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor decomposition via HPLC .

How can computational methods predict metabolic pathways or toxicity?

Level: Advanced

Methodological Answer:

- Docking simulations : Identify potential enzyme targets (e.g., cytochrome P450 isoforms) using software like AutoDock .

- QSAR models : Corrogate descriptors (e.g., logP, polar surface area) with toxicity data from structurally related compounds .

- Metabolite prediction : Tools like Meteor (Lhasa Limited) simulate Phase I/II metabolism (e.g., ester hydrolysis, oxidative defluorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.